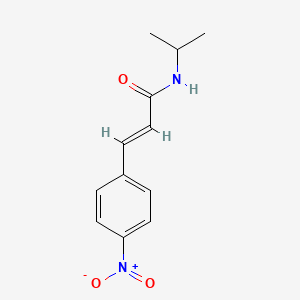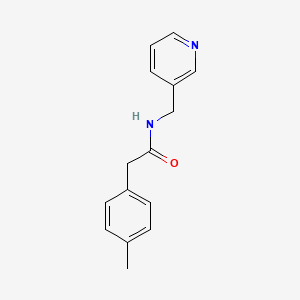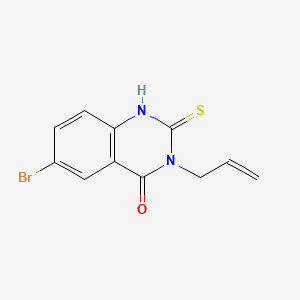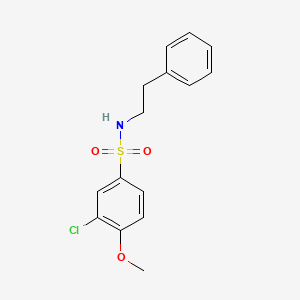![molecular formula C19H27N3O3 B5869214 N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide](/img/structure/B5869214.png)
N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management and anesthesia. The compound is characterized by its unique chemical structure, which includes an acetylamino group, a dimethylpropanoyl group, and a piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Acetylation: Introduction of the acetylamino group to the phenyl ring.
Formation of the Piperidine Ring: Cyclization reactions to form the piperidine ring.
Attachment of the Dimethylpropanoyl Group: Introduction of the dimethylpropanoyl group to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a reference compound in the study of fentanyl analogs and their chemical properties.
Biology: Investigated for its interactions with biological systems, particularly opioid receptors.
Medicine: Explored for its potential use in pain management and anesthesia.
Industry: Utilized in the development of new synthetic opioids and related compounds.
Mécanisme D'action
The compound exerts its effects by binding to opioid receptors in the central nervous system. This interaction leads to the inhibition of pain signals and the induction of analgesia. The molecular targets include the mu-opioid receptor, which is primarily responsible for the compound’s analgesic effects. The pathways involved include the modulation of neurotransmitter release and the activation of intracellular signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar structure but different functional groups.
Carfentanil: Another fentanyl analog with a methyl-carboxylate moiety at the 4-position of the piperidine ring.
Sufentanil: A fentanyl analog with a thiofuran ring, making it more potent than fentanyl.
Uniqueness
N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties. Its structure allows for specific interactions with opioid receptors, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-13(23)20-15-5-7-16(8-6-15)21-17(24)14-9-11-22(12-10-14)18(25)19(2,3)4/h5-8,14H,9-12H2,1-4H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVRRKBHQWPYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5869144.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B5869151.png)
![(2E)-3-(furan-2-yl)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B5869159.png)
![N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5869160.png)



![N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5869205.png)
![N-(2,4-difluorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5869213.png)
![1-(2,4-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5869217.png)

![4-[(3-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5869223.png)

![N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine](/img/structure/B5869231.png)
